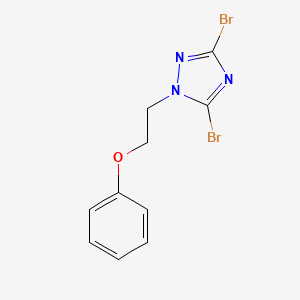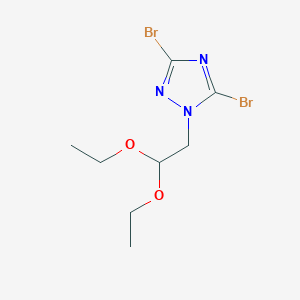![molecular formula C9H6Br2ClN3 B6344657 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-54-3](/img/structure/B6344657.png)
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H6Br2ClN3 . It is a heterocyclic compound, specifically a triazole, which is a class of five-membered ring compounds with three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions, and a (3-chlorophenyl)methyl group at the 1 position . The exact 3D structure would require further computational or experimental analysis to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” include a molecular weight of 351.42 . Other properties such as melting point, boiling point, and solubility would require further experimental determination .Scientific Research Applications
Synthesis of α,β-Dibromo Ketones
This compound can be used in the synthesis of α,β-dibromo ketones, which are valuable intermediates in organic chemistry. The process involves bromination using ammonium bromide as a brominating agent and ceric ammonium nitrate as an oxidant . These dibromo ketones serve as precursors in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.
Radical-Mediated Transformations
The triazole derivative can participate in radical-mediated transformations, particularly in reactions mediated by high-valent metal salts like ceric ammonium nitrate (CAN). These transformations are crucial for carbon-carbon and carbon-heteroatom bond formation, which is a cornerstone of modern synthetic chemistry .
Protodeboronation of Boronic Esters
In the field of organic synthesis, boronic esters are pivotal. The triazole compound could potentially be involved in the protodeboronation of pinacol boronic esters, a process that is not well developed but is essential for creating complex molecules .
Synthesis of Heterocyclic Compounds
The brominated triazole is useful for synthesizing various heterocyclic compounds, such as pyrazoles, pyrazolines, and isoxazoles. These compounds have significant applications in pharmaceuticals and materials science .
Organic Synthesis Methodologies
The compound can be employed in developing novel methodologies for organic synthesis. Its role in the protection-deprotection strategies for unsaturated hydrocarbons is particularly noteworthy, as it aids in the synthesis of complex organic molecules .
Flame Retardants and Disinfectants
Organic bromine compounds, such as the one , have traditionally been used as intermediates in the production of flame retardants and disinfectants. Their high reactivity and stability make them suitable for these applications .
Future Directions
The future directions for research and application of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” could involve its use as an intermediate in the synthesis of more complex organic compounds, given the versatility of triazole compounds in organic synthesis . Further studies could also explore its potential biological activities.
properties
IUPAC Name |
3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZJFTKYKIORIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)




![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)